![molecular formula C20H22N2O4S B5024980 ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5024980.png)
ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate (EMST) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tryptophan derivatives and is synthesized by the reaction of ethyl chloroformate, N-(4-methylphenylsulfonyl)tryptophan, and triethylamine.
Mechanism of Action
The mechanism of action of ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to activate caspase-3, which is a key enzyme involved in the apoptotic pathway. Moreover, this compound has been found to inhibit the expression of cyclin-dependent kinases (CDKs) and cyclins, which are essential for cell cycle progression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, this compound has been found to have antioxidant properties, which protect cells from oxidative stress-induced damage. Furthermore, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
One of the significant advantages of using ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate in lab experiments is its low toxicity and high efficacy. Moreover, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate. One of the significant areas of research is its use as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound and its efficacy in vivo. Additionally, research is needed to explore the potential use of this compound in the treatment of inflammatory and oxidative stress-related diseases. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, research is needed to explore the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
Synthesis Methods
The synthesis of ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate involves a series of chemical reactions. Firstly, N-(4-methylphenylsulfonyl)tryptophan is prepared by reacting 4-methylphenylsulfonyl chloride with tryptophan in the presence of a base such as triethylamine. In the second step, ethyl chloroformate is added to N-(4-methylphenylsulfonyl)tryptophan to form the intermediate compound. Finally, the addition of triethylamine to the reaction mixture leads to the formation of this compound.
Scientific Research Applications
Ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-26-20(23)19(12-15-13-21-18-7-5-4-6-17(15)18)22-27(24,25)16-10-8-14(2)9-11-16/h4-11,13,19,21-22H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNXJLYOYVQVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)
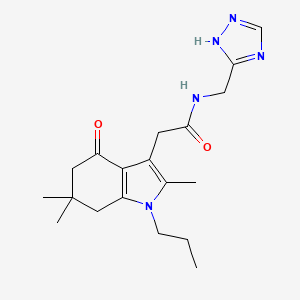
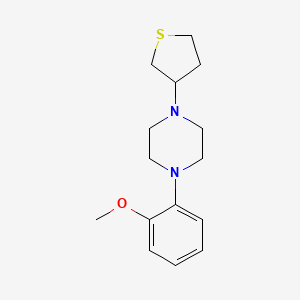
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)
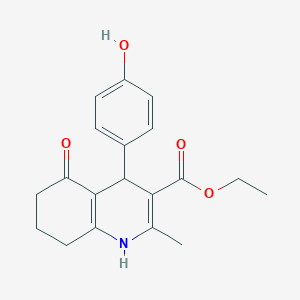
![2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5024939.png)

![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5024946.png)
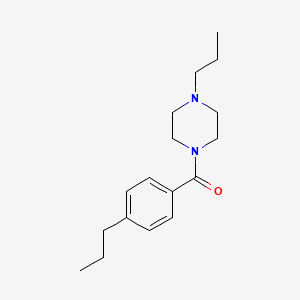
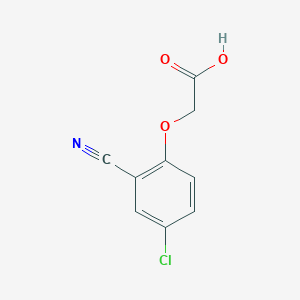
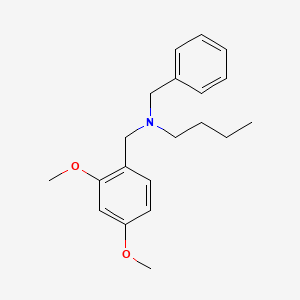
![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5024996.png)
![4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5025002.png)